Formylhydrazine

Hydrolysis Kinetics Chemical Stability Analytical Chemistry

Procure Formylhydrazine for its unique, non-interchangeable role in synthesizing 1,2,4-triazoles and 1,3,4-oxadiazoles. Its bifunctional nature enables cyclocondensation at 150°C and direct amine formylation. As a bidentate N,O-chelating ligand, it builds discrete metal complexes and MOFs. Its controlled reactivity avoids harsh conditions of alternatives, making it essential for efficient, selective workflows.

Molecular Formula CH4N2O
Molecular Weight 60.056 g/mol
CAS No. 624-84-0
Cat. No. B046547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylhydrazine
CAS624-84-0
SynonymsFormylhydrazine;  Carbazaldehyde;  Formal Hydrazine;  Formhydrazide;  Formic Hydrazide;  Formohydrazide;  Formylhydrazide;  Formylhydrazine;  Monoformylhydrazine;  N-Formylhydrazine;  NSC 72391
Molecular FormulaCH4N2O
Molecular Weight60.056 g/mol
Structural Identifiers
SMILESC(=O)NN
InChIInChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4)
InChIKeyXZBIXDPGRMLSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formylhydrazine (CAS 624-84-0): A Core Building Block for Triazole, Oxadiazole, and Metal-Complex Synthesis


Formylhydrazine (formic acid hydrazide, CH4N2O, MW 60.056 g/mol) is a white to yellowish crystalline solid . It is one of the simplest and most fundamental members of the hydrazide class, characterized by a bifunctional structure that includes both a nucleophilic hydrazine moiety (-NHNH2) and an electrophilic formyl group (-CHO) . Its molecular simplicity—it is an isomer of urea with a transferred hydrogen atom—belies its versatile reactivity as both a reducing agent and a key precursor in heterocyclic synthesis [1][2].

Why Formylhydrazine Cannot Be Replaced by Hydrazine, Urea, or Other Simple Hydrazides


While formylhydrazine shares a core hydrazine functional group with compounds like hydrazine hydrate, semicarbazide, or N-methylformylhydrazine, its specific combination of molecular size, electronic properties, and bifunctional reactivity results in a unique and non-interchangeable profile. Simple substitution with hydrazine hydrate, for instance, would introduce significant toxicity and handling challenges in many synthetic workflows [1]. Unlike urea, which is a structural isomer, formylhydrazine lacks the carbonyl-oxygen-to-nitrogen hydrogen bond and can act as a bidentate ligand, enabling distinct coordination chemistry [2]. Furthermore, compared to its methylated derivative, N-methylformylhydrazine, formylhydrazine exhibits markedly different toxicological and metabolic behavior [3]. The following evidence demonstrates these quantifiable points of differentiation, which are critical for scientific and industrial selection.

Quantitative Evidence of Formylhydrazine Differentiation: Hydrolysis, Metal Chelation, and Toxicity


Accelerated Acid-Catalyzed Hydrolysis of Formylhydrazine Compared to Acylhydrazine Homologs

Formylhydrazine undergoes acid-catalyzed hydrolysis at a significantly different rate compared to its acylhydrazine homologs (acetylhydrazine, propionylhydrazine, etc.) in sulfuric acid-water mixtures [1]. This is due to the lack of an electron-donating alkyl group on the carbonyl carbon, which influences the stability of the protonated intermediate. The study demonstrates a direct, quantifiable difference in pseudo-first-order rate constants across a range of acidities (1–18 M H2SO4).

Hydrolysis Kinetics Chemical Stability Analytical Chemistry

Defined Bidentate N,O-Chelation Mode for Formylhydrazine with First-Row Transition Metals

Formylhydrazine (fh) acts as a well-defined N,O-bidentate ligand, forming a five-membered chelate ring with divalent metal ions like Zn(II) and Co(II) [1]. The first well-characterized metal complexes of fh, [Zn(fh)2(H2O)2](NO3)2 and [Co(fh)2(H2O)2](NO3)2, show a centrosymmetric [M(fh)2(H2O)2]2+ cation. This specific chelation mode is distinct from the behavior of hydrazine (which typically acts as a bridging or monodentate ligand) and urea (which coordinates solely through oxygen).

Coordination Chemistry Metal Complex Synthesis Crystal Engineering

Differential Toxicity Profile of Formylhydrazine vs. N-Methyl-N-Formylhydrazine and Hydrazine in Bacterial Models

Formylhydrazine's toxicological behavior is distinct from its close structural relative, N-methyl-N-formylhydrazine. In a comparative study, N-methyl-N-formylhydrazine showed no bacteriocidal effect on Escherichia coli, whereas hydrazine and N-methylhydrazine were clearly bacteriocidal [1]. While direct data for formylhydrazine in this specific assay is not provided, the stark contrast between the methylated derivative and the parent hydrazine demonstrates the profound impact of even a simple structural modification (methylation) on biological activity. This supports the broader inference that formylhydrazine cannot be considered equivalent to its N-methyl analog in biological contexts.

Toxicology Microbiology Safety Assessment

Derivative Potency: Formylhydrazine-Derived Scaffolds Outperform Commercial Fungicides

Formylhydrazine serves as a crucial scaffold in the development of potent antifungal agents. A novel diphenyl ether formylhydrazine derivative (compound M8) demonstrated broad-spectrum antifungal activity, exhibiting an EC50 value below 0.3 μg/mL against four tested pathogens . Critically, this performance was superior to the commercial fungicide boscalid in the same assay. This highlights the value of the formylhydrazine core for generating leads with superior potency.

Agricultural Chemistry Fungicide Development SAR Analysis

Validated Research and Industrial Applications for Formylhydrazine (624-84-0)


Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Heterocycles

Formylhydrazine is a premier building block for constructing nitrogen-rich heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles, which are privileged scaffolds in medicinal chemistry and materials science. Its bifunctional nature allows it to participate in cyclocondensation reactions with electrophiles such as thioacetamide (at 150 °C) or carboxylic acid derivatives, providing efficient routes to these valuable cores [1]. This application is directly supported by its fundamental role as a precursor for 1,2,4-triazole derivatives.

Precursor for Antifungal and Anticancer Lead Compounds

As demonstrated in the evidence, formylhydrazine is a key intermediate for generating biologically active derivatives. Its use as a scaffold has led to the development of potent antifungal agents (e.g., diphenyl ether formylhydrazides) with EC50 values < 0.3 μg/mL, outperforming commercial fungicides like boscalid . Similarly, it is a documented precursor in the synthesis of novel anticancer agents, such as 6-N-formylamino-12,13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]-pyrrolo[3,4-c]carbazole-5,7(6H)-dione .

Coordination Chemistry: Synthesis of Metal Complexes and MOFs

The well-characterized bidentate N,O-chelation mode of formylhydrazine makes it a valuable ligand for constructing discrete metal complexes and extended coordination networks (MOFs). Its ability to form stable five-membered chelate rings with a variety of transition metal ions (e.g., Zn, Co, Ni, Cd) enables the systematic tuning of complex geometry, stability, and magnetic properties [2][3]. This application is grounded in the crystallographic evidence of its specific coordination behavior.

Reducing Agent and Formylating Reagent in Organic Synthesis

Formylhydrazine functions as a mild reducing agent and a direct formylating agent for amines, offering a selective route to N-formylamines [2]. Its controlled reactivity is crucial in synthetic pathways where stronger reducing agents like hydrazine hydrate would be too harsh or introduce unwanted side reactions, as noted in patent literature seeking to avoid the toxicity and pollution associated with hydrazine hydrate [4].

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